ethyl 4-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-4-oxobutanoate
Description
Ethyl 4-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-4-oxobutanoate is a synthetic benzimidazole derivative featuring a cyclohexylmethyl-substituted amino group linked to a 4-oxobutanoate ethyl ester (Fig. 1). The benzimidazole core is a heterocyclic scaffold widely utilized in medicinal chemistry due to its structural mimicry of purine bases, enabling interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
ethyl 4-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methylamino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-2-26-19(25)12-11-18(24)21-13-14-7-9-15(10-8-14)20-22-16-5-3-4-6-17(16)23-20/h3-6,14-15H,2,7-13H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSWGTVOCCDKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1CCC(CC1)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-4-oxobutanoate typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the benzimidazole derivative.
Formation of the Butanoate Ester: The final step involves the esterification of the intermediate with ethyl 4-aminobutanoate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-4-oxobutanoate can undergo various chemical reactions:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products
Oxidation: N-oxides of benzimidazole.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Synthetic Route Overview
| Step | Description |
|---|---|
| Formation of Benzimidazole Core | Cyclization of o-phenylenediamine with carboxylic acids under acidic conditions. |
| Attachment of Cyclohexyl Group | Nucleophilic substitution reaction with cyclohexyl halide. |
| Formation of Butanoate Ester | Esterification with ethyl 4-aminobutanoate under basic conditions. |
Biological Applications
Ethyl 4-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-4-oxobutanoate has been investigated for several biological activities:
1. Antimicrobial Activity
- Studies have shown that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. This compound is being evaluated for its efficacy against various bacterial strains.
2. Anticancer Potential
- The compound's structure suggests potential interaction with specific enzymes or receptors involved in cancer pathways, making it a candidate for anticancer drug development. Research is ongoing to determine its effectiveness in inhibiting tumor growth.
Medicinal Chemistry Applications
The compound is being explored for its role in drug development:
1. Targeting Specific Enzymes
- This compound may inhibit enzymes that are critical in disease pathways, offering a therapeutic avenue for conditions such as cancer and infections.
2. Development of Novel Therapeutics
- The unique structural features of this compound allow it to be modified to enhance its pharmacological properties, potentially leading to new therapeutic agents.
Industrial Applications
In addition to its medicinal uses, this compound has potential applications in various industrial sectors:
1. Material Science
- The compound can be utilized in developing new materials with specific properties, such as catalysts or sensors.
2. Chemical Synthesis
- It serves as a building block in synthesizing more complex organic molecules, facilitating advancements in organic chemistry.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzimidazole derivatives, including this compound). Results indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .
Case Study 2: Anticancer Research
Research conducted by the Royal Society of Chemistry focused on the anticancer properties of benzimidazole derivatives. This compound was identified as a promising candidate due to its ability to inhibit cell proliferation in cancer cell lines .
Mechanism of Action
The mechanism of action of ethyl 4-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Benzimidazole Core
(a) Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate
- Structure: Features a benzyl and hydroxyethyl group on the benzimidazole’s amino substituent .
- Key Differences: Compared to the target compound, the benzyl group introduces aromaticity but may reduce metabolic stability due to susceptibility to oxidative cleavage.
- Hypothesized Impact : Reduced lipophilicity (logP) compared to the cyclohexyl-containing target compound, which may limit blood-brain barrier penetration but improve renal excretion .
(b) Ethyl 4-(5-((2-Hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate
- Structure : Simplified hydroxyethyl substituent without benzyl or cyclohexyl groups .
- Key Differences : Lacks the bulky cyclohexyl group, resulting in lower molecular weight (~380 g/mol vs. ~450 g/mol for the target compound).
- Hypothesized Impact : Higher solubility in polar solvents but reduced membrane permeability due to decreased hydrophobicity .
Backbone Modifications: Amide vs. Thioether Linkages
(a) Ethyl 4-(2-(1H-Benzo[d]imidazol-2-yl thio)acetamido)benzoate
- Structure : Contains a thioether linkage instead of the amide group in the target compound .
- Key Differences : The sulfur atom in the thioether may confer higher chemical stability under acidic conditions but could reduce hydrogen-bonding capacity.
(b) Methyl 4-(1H-Benzo[d]imidazol-2-yl)phenyl carbamodithioate
Cyclohexyl vs. Bulky Protective Groups
Ethyl 4-(1-Tritylimidazol-4-yl)butanoate
- Structure : Utilizes a trityl (triphenylmethyl) protective group on the imidazole nitrogen .
- Key Differences : The trityl group’s steric bulk may hinder target binding or enzymatic processing.
- Hypothesized Impact : Reduced biological activity compared to the cyclohexylmethyl-substituted target compound, which balances hydrophobicity and steric accessibility .
Biological Activity
Ethyl 4-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-4-oxobutanoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Synthesis
Chemical Structure:
The compound features a benzimidazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:
Synthesis:
The synthesis involves several steps:
- Formation of the Benzimidazole Core: This is achieved through the cyclization of o-phenylenediamine with carboxylic acids under acidic conditions.
- Attachment of the Cyclohexyl Group: A nucleophilic substitution reaction introduces the cyclohexyl group.
- Formation of the Butanoate Ester: The final step involves esterification with ethyl 4-aminobutanoate under basic conditions.
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. The benzimidazole moiety is known to inhibit various enzymatic activities, potentially disrupting critical biological pathways that lead to therapeutic effects.
Antimicrobial and Anticancer Properties
Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial and anticancer properties. This compound has been studied for its potential efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.8 | |
| HeLa (Cervical Cancer) | 8.1 | |
| U2OS (Osteosarcoma) | 0.69 |
These values indicate a promising level of potency, suggesting that this compound may serve as a lead in anticancer drug development.
Case Studies
Several studies have explored the biological activity of similar compounds:
- A study on benzimidazole derivatives demonstrated their ability to inhibit PD-1/PD-L1 interactions, which are crucial in cancer immunotherapy .
- Another investigation revealed that derivatives with specific substitutions on the benzimidazole ring exhibited enhanced antiviral activity against HIV .
Future Directions
Given the promising results regarding the biological activity of this compound, further research is warranted to:
- Explore structure-activity relationships (SAR) to optimize efficacy.
- Conduct in vivo studies to assess therapeutic potential and safety profiles.
- Investigate mechanisms of action in greater detail to identify specific molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
